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Compound of Interest

Compound Name: GSK6853

Cat. No.: B607858 Get Quote

For researchers in epigenetics and drug discovery, the precise validation of chemical probes is

paramount. This guide provides a comprehensive comparison of GSK6853, a potent inhibitor of

the BRPF1 bromodomain, against other bromodomains to objectively demonstrate its

specificity. By presenting key experimental data and detailed protocols, this guide serves as a

valuable resource for scientists investigating the role of BRPF1 in health and disease.

Bromodomain and PHD Finger Containing Protein 1 (BRPF1) is a crucial scaffolding protein

involved in the assembly of histone acetyltransferase (HAT) complexes, particularly the

MOZ/MORF and HBO1 complexes.[1][2][3] These complexes play a significant role in

chromatin remodeling and gene transcription by acetylating histones.[1][3] Dysregulation of

BRPF1 has been implicated in various cancers, making it a compelling therapeutic target.[1][4]

GSK6853 has emerged as a critical chemical tool to dissect the specific functions of the

BRPF1 bromodomain.[5][6]

Quantitative Comparison of GSK6853 Binding
Affinity and Potency
GSK6853 demonstrates exceptional potency and selectivity for the BRPF1 bromodomain. The

following tables summarize the quantitative data from various biochemical and cellular assays,

highlighting the specificity of GSK6853.
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Binding Affinity (Kd) Data from

BROMOscan™

Bromodomain pKd

BRPF1 9.5

BRPF2 < 6.4

BRPF3 < 6.4

BRD4 (BD1) < 6.4

BRD4 (BD2) < 6.4

This demonstrates over 1600-fold selectivity for

BRPF1.

Inhibitory Potency (pIC50) from TR-FRET

Assay

Bromodomain pIC50

BRPF1 8.1

BRPF2 5.1

BRPF3 4.8

BRD4 (BD1) 4.7

BRD4 (BD2) < 4.3

Cellular Target Engagement (IC50) from

NanoBRET™ Assay

Target Cellular IC50 (nM)

BRPF1 20

Assay measures the displacement of BRPF1

from histone H3.3 in cells.
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As the data illustrates, GSK6853 is a highly potent and selective inhibitor of BRPF1. In a broad

panel of 34 bromodomains tested via BROMOscan, GSK6853 showed a pKd of 9.5 for BRPF1,

with greater than 1600-fold selectivity over all other bromodomains tested.[5][6] Similarly, TR-

FRET assays confirm its high potency with a pIC50 of 8.1 for BRPF1, significantly higher than

for other bromodomains like BRPF2, BRPF3, and the BET family member BRD4.[7][8]

Furthermore, in-cell target engagement has been confirmed with a NanoBRET assay, showing

a cellular IC50 of 20 nM.[2] For robust experimental design, a less active enantiomer,

GSK9311, is available as a negative control.[2]

Experimental Protocols for Specificity Validation
To ensure the validity of research findings, rigorous experimental protocols are essential. Below

are detailed methodologies for key assays used to determine the specificity of GSK6853.

BROMOscan™ Bromodomain Binding Assay
The BROMOscan™ technology (DiscoverX) is a competitive binding assay used to determine

the dissociation constants (Kd) of compounds for a large panel of bromodomains.

Assay Principle: Test compounds are incubated with DNA-tagged bromodomains and an

immobilized, proprietary ligand. The amount of bromodomain bound to the solid support is

measured via qPCR of the DNA tag. The competition for the immobilized ligand by the test

compound results in a decrease in the amount of bromodomain captured on the solid

support.

Procedure:

A panel of bromodomains is screened at a fixed concentration of the test compound (e.g.,

10 µM) to identify potential binders.

For compounds showing significant binding, a dose-response curve is generated by

incubating varying concentrations of the compound with the target bromodomain and the

immobilized ligand.

The Kd values are calculated from the dose-response curves using a proprietary

algorithm.
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Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
TR-FRET assays are a common method to measure the binding of a test compound to a target

protein in a solution-based format.

Assay Principle: This assay measures the inhibition of the interaction between a

bromodomain and an acetylated histone peptide. The bromodomain is typically tagged with a

donor fluorophore (e.g., Europium) and the histone peptide with an acceptor fluorophore

(e.g., APC). When in close proximity, excitation of the donor leads to energy transfer and

emission from the acceptor. A test compound that binds to the bromodomain will disrupt this

interaction, leading to a decrease in the FRET signal.

Procedure:

The test compound is serially diluted in an appropriate buffer.

The tagged bromodomain and the tagged acetylated histone peptide are added to the

wells of a microplate.

The test compound dilutions are added to the wells and incubated to allow for binding to

reach equilibrium.

The plate is read on a TR-FRET-compatible plate reader, and the IC50 values are

determined from the resulting dose-response curves.

NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ assay allows for the quantitative measurement of compound binding to a

specific protein target within living cells.

Assay Principle: The target protein (BRPF1) is expressed in cells as a fusion with NanoLuc®

luciferase (the energy donor). A fluorescently labeled tracer that binds to the active site of the

target protein is added to the cells. In the absence of a competing compound, the tracer

binds to the target, bringing the fluorophore in close proximity to the luciferase and resulting

in a BRET signal. A test compound that enters the cell and binds to the target will displace

the tracer, leading to a loss of BRET.
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Procedure:

Cells are transiently transfected with a plasmid encoding the BRPF1-NanoLuc® fusion

protein.

The transfected cells are plated in a multi-well plate.

The fluorescent tracer is added to the cells, followed by the addition of serial dilutions of

the test compound.

The NanoBRET™ substrate is added, and the plate is read on a luminometer capable of

measuring the donor and acceptor emission wavelengths.

The IC50 values are calculated from the resulting dose-response curves.

Visualizing BRPF1's Role and Experimental
Validation
To further clarify the context of GSK6853's application, the following diagrams illustrate the

signaling pathway of BRPF1 and a typical experimental workflow for validating inhibitor

specificity.
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Caption: BRPF1 signaling pathway and the inhibitory action of GSK6853.
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Caption: Experimental workflow for validating the specificity of a chemical probe.

In conclusion, the extensive biochemical and cellular data strongly support GSK6853 as a

highly specific and potent chemical probe for the BRPF1 bromodomain. Its selectivity against

other bromodomain family members, including the closely related BRPF2 and BRPF3, makes it

an invaluable tool for elucidating the specific biological roles of BRPF1. Researchers utilizing

GSK6853 can have a high degree of confidence in their findings, provided that appropriate

experimental controls, such as the use of a negative control compound and concentration-

response studies, are incorporated into their experimental designs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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